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molecular formula C11H9ClF2O B8359486 2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene

2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene

Cat. No. B8359486
M. Wt: 230.64 g/mol
InChI Key: ZKTHZXMFJVFRKS-UHFFFAOYSA-N
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Patent
US04035426

Procedure details

2Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene (215 g., 0.93 mole) is poured gradually into 272 ml. of concentrated H2SO4 with stirring. The rate of addition is adjusted to maintain the reaction temperature below 40° C. When the reaction subsides, the cooling bath is removed, but stirring is continued for 20 min. The mixture is poured into 3 l. of water. A precipitate forms, and is collected on a filter, washed with water, and air-dried. recrystallization of this material twice from i-PrOH yields 128.8 g. (66%) of the desired intermediate, m.p. 96°-98° C. An analytical sample was prepared by chromatography an alumina (benzene) and recrystallized from heptane, m.p. 98-100° C.
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](F)(F)[CH2:4][C:5]=1[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[OH:16]S(O)(=O)=O>>[Cl:1][C:2]1[C:3](=[O:16])[CH2:4][C:5]=1[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
215 g
Type
reactant
Smiles
ClC=1C(CC1C1=CC=C(C=C1)OC)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 40° C
CUSTOM
Type
CUSTOM
Details
When the reaction subsides
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
ADDITION
Type
ADDITION
Details
The mixture is poured into 3 l
CUSTOM
Type
CUSTOM
Details
A precipitate forms, and is collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
recrystallization of this material twice from i-PrOH
CUSTOM
Type
CUSTOM
Details
yields 128.8 g
CUSTOM
Type
CUSTOM
Details
An analytical sample was prepared by chromatography an alumina (benzene)
CUSTOM
Type
CUSTOM
Details
recrystallized from heptane, m.p. 98-100° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC=1C(CC1C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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